molecular formula C10H20N2O2 B7984909 [Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid

[Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7984909
M. Wt: 200.28 g/mol
InChI Key: LVNGQVCPGSXCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is a synthetic amino acid derivative characterized by a substituted glycine backbone. Its structure includes a methyl group and a (1-methyl-piperidin-3-yl)methyl group attached to the nitrogen atom of the amino acid core. Amino acids, as foundational biomolecules, typically feature an amino group (-NH2) and a carboxyl group (-COOH), with glycine (amino-acetic acid) being the simplest example . However, this compound diverges from canonical amino acids due to its complex substituents, which introduce steric and electronic modifications.

Properties

IUPAC Name

2-[methyl-[(1-methylpiperidin-3-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11-5-3-4-9(6-11)7-12(2)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNGQVCPGSXCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Derivatives with Chloroacetic Acid

This two-step approach involves methylation of piperidin-3-ylmethylamine followed by reaction with chloroacetic acid (Fig. 1).

Step 1: Synthesis of Methyl-(1-methyl-piperidin-3-ylmethyl)amine
Piperidin-3-ylmethylamine undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N). Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency.

Step 2: Coupling with Chloroacetic Acid
The methylated amine reacts with chloroacetic acid under basic conditions (pH 9–10) to form the acetic acid derivative. Yields are optimized by maintaining temperatures at 50–60°C and using stoichiometric bases.

Key Data:

ParameterValue/ReagentSource Citation
Methylating AgentMethyl iodide,
SolventAcetonitrile
BaseTriethylamine
Reaction Temperature50–60°C

Reductive Amination Approach

This method employs reductive amination to introduce the methylamino group (Fig. 2).

Procedure:

  • Piperidin-3-ylmethylaldehyde is reacted with methylamine in the presence of NaBH<sub>3</sub>CN or NaBH(OAc)<sub>3</sub> to form methyl-(1-methyl-piperidin-3-ylmethyl)amine.

  • The resultant amine is acetylated using bromoacetic acid under basic conditions.

Advantages:

  • Avoids harsh alkylation conditions.

  • Higher functional group tolerance.

Limitations:

  • Requires aldehydic intermediates, which may necessitate additional synthesis steps.

Protection/Deprotection Strategies

To mitigate side reactions, temporary protecting groups are used (Fig. 3).

Example Workflow:

  • Benzyl Protection: Piperidin-3-ylmethylamine is protected with a benzyl group using benzyl chloride.

  • Methylation: The protected amine undergoes methylation at the piperidine nitrogen.

  • Deprotection: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the benzyl group.

  • Acetic Acid Coupling: Reaction with chloroacetic acid completes the synthesis.

Optimization Notes:

  • Hydrogenation conditions (e.g., 30 psi H<sub>2</sub>, 25°C) prevent over-reduction.

  • Alternative deprotecting agents (TFA, HCl) may be used for acid-stable intermediates.

Advanced Methodologies and Recent Innovations

Solid-Phase Synthesis

Recent patents describe resin-bound intermediates for scalable production. The piperidine core is assembled on Wang resin, followed by sequential methylation and acetylation. This method achieves >90% purity but requires specialized equipment.

Flow Chemistry Techniques

Continuous-flow systems enable rapid mixing and temperature control, reducing side products during methylation. For example, a microreactor setup with MeI and Et<sub>3</sub>N in DMF achieves 85% yield in 10 minutes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation70–7595Simplicity, fewer stepsModerate regioselectivity
Reductive Amination65–7090Mild conditionsRequires aldehyde synthesis
Protection/Deprotection80–8598High selectivityMulti-step, longer reaction time
Solid-Phase9095Scalability, high purityCost-intensive

Mechanistic Insights and Reaction Optimization

Methylation Dynamics

The use of bulky bases (e.g., DIPEA) minimizes over-alkylation during piperidine nitrogen methylation. Kinetic studies suggest that steric effects dominate regioselectivity, favoring methylation at the less hindered piperidine nitrogen.

Acid Coupling Efficiency

Chloroacetic acid is preferred over bromoacetic acid due to its lower cost and reduced byproduct formation. Coupling yields improve with phase-transfer catalysts (e.g., TBAB) in biphasic systems.

Chemical Reactions Analysis

Types of Reactions

[Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

a. Neuropharmacology
Methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid has been investigated for its effects on neuropharmacological pathways. Research indicates that compounds with a piperidine structure can interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression. For instance, derivatives of piperidine have shown promise as modulators of the GABAergic system, which is crucial for maintaining neural excitability and has implications in treating anxiety disorders .

b. Cancer Therapeutics
The compound's structural characteristics make it a candidate for developing anticancer agents. The ability to modify the piperidine ring allows for the synthesis of analogs that can selectively target cancer cells while minimizing effects on normal cells. Studies have shown that certain piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

c. Antimicrobial Activity
Research has also focused on the antimicrobial properties of piperidine derivatives, including methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid. Some studies suggest that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Structural Modifications

The synthesis of methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid involves several chemical reactions that allow for modifications to enhance its biological activity. Methods such as amide coupling and alkylation are commonly employed to create derivatives with improved potency and selectivity .

Table 1: Synthesis Pathways for Piperidine Derivatives

StepReaction TypeDescription
1Amide CouplingFormation of amide bonds between carboxylic acids and amines.
2AlkylationIntroduction of alkyl groups to enhance lipophilicity and receptor binding.
3ReductionReduction reactions to modify functional groups for increased activity.

Case Studies

a. Case Study: Neuropharmacological Effects
In a study evaluating the effects of piperidine derivatives on anxiety-like behavior in animal models, methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders .

b. Case Study: Anticancer Activity
A series of experiments were conducted to assess the anticancer efficacy of piperidine derivatives, including methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid, against breast cancer cell lines. The compound exhibited significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses .

Mechanism of Action

The mechanism of action of [Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Key Comparable Compounds:

[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid Features a benzyl group at the piperidine 1-position, increasing aromaticity and lipophilicity.

{3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Incorporates an acetyl-cyclopropyl group, introducing both steric bulk and polar character. Discontinued, possibly due to metabolic instability or poor bioavailability .

Comparative Data Table

Property This compound [(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic Acid [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic Acid
Molecular Formula C₁₀H₁₉N₂O₂ (inferred) C₁₀H₁₈N₂O₃ C₁₆H₂₃N₂O₂ (inferred)
Molecular Weight ~199 g/mol (calculated) 214.26 g/mol ~287.37 g/mol (calculated)
Key Substituents Methyl, 1-methylpiperidin-3-ylmethyl Acetyl, piperidin-4-ylmethyl Benzyl, piperidin-3-ylmethyl
Lipophilicity (logP, predicted) Moderate (due to methyl/piperidine balance) Lower (acetyl increases polarity) Higher (benzyl enhances hydrophobicity)
Synthetic Accessibility Likely favorable (simpler substituents) Moderate (acetyl introduces complexity) Challenging (benzyl group may complicate synthesis)
Status Not reported Available (data limited) Discontinued

Research Findings and Implications

  • Lipophilicity and Bioavailability : The benzyl-substituted derivative’s high logP may limit aqueous solubility, whereas the acetylated compound’s polarity could improve solubility but reduce membrane permeability. The target compound’s methyl and 1-methylpiperidinyl groups likely strike a balance, enhancing both solubility and bioavailability compared to its counterparts .
  • Metabolic Stability: Acetyl groups (e.g., in [(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid) are prone to hydrolysis, whereas methyl groups in the target compound may confer greater metabolic stability .
  • Pharmacological Potential: Piperidine derivatives often interact with neurological targets (e.g., receptors, enzymes). The target compound’s substituents suggest tailored steric and electronic profiles for specific binding interactions, though empirical data are needed.

Biological Activity

Methyl-(1-methyl-piperidin-3-ylmethyl)-amino-acetic acid (referred to as MPAA) is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

MPAA is a piperidine derivative, which is a class of compounds known for their diverse pharmacological effects. The structural formula can be represented as follows:

C12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This compound features a piperidine ring, which contributes to its interaction with various biological targets.

The biological activity of MPAA is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. The mechanisms include:

  • Receptor Modulation : MPAA may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter systems involved in mood regulation and cognitive functions.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play roles in metabolic pathways, particularly those associated with diabetes and obesity .

Neurotransmitter Systems

Research indicates that MPAA affects neurotransmitter systems, particularly those related to dopamine and serotonin. These interactions may lead to effects such as improved mood and cognitive enhancement. Studies have demonstrated that derivatives of piperidine can modulate neurotransmitter uptake and release, suggesting a similar potential for MPAA .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. MPAA has been evaluated for its antibacterial and antifungal activities. In vitro tests revealed that it exhibits significant activity against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to established antibacterial agents .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.016

This table summarizes the antimicrobial efficacy of MPAA against selected pathogens.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of MPAA in models of neurodegeneration. Results indicated that MPAA reduced apoptosis in neuronal cells by inhibiting specific apoptotic pathways, suggesting its potential for treating neurodegenerative diseases .
  • Diabetes Management : Another study focused on the metabolic effects of MPAA in diabetic models. The compound demonstrated the ability to lower blood glucose levels by enhancing insulin sensitivity and inhibiting glucagon secretion from pancreatic alpha cells .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of MPAA showed promising results in vitro, where it induced apoptosis in cancer cell lines through modulation of cell cycle regulators .

Q & A

Q. What are the key considerations for synthesizing [Methyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid in a laboratory setting?

Synthesis requires careful selection of reaction conditions, such as solvent polarity, temperature, and catalysts. For example, acetylation of amino groups (as in related piperidine derivatives) often employs acetic acid or its chloride under controlled pH to avoid side reactions like over-acylation . Multi-step protocols may involve protecting group strategies (e.g., tert-butoxycarbonyl (Boc) groups) to isolate intermediates, followed by deprotection . Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity ≥95% before proceeding .

Q. How can researchers characterize the structural integrity of this compound?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR can identify methyl, piperidinyl, and acetic acid moieties. For example, methyl groups on piperidine typically resonate at δ 1.0–1.5 ppm, while carbonyl carbons appear at ~170–175 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C11_{11}H20_{20}N2_2O2_2: 236.15 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry if chiral centers are present, though crystallization may require derivatization .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity. Column choice (C18 or HILIC) depends on compound polarity .
  • Amino Acid Analysis : Hydrolyze the compound (6M HCl, 110°C, 24h) to quantify constituent amino acids via pre-column derivatization (e.g., with ninhydrin or OPA) and UV/fluorescence detection .
  • Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved when characterizing this compound?

Data contradictions often arise from impurities or tautomerism. Strategies include:

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity. For instance, NOESY can distinguish axial/equatorial substituents on piperidine .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to trace specific functional groups during MS fragmentation .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed structures .

Q. What strategies optimize the yield of this compound in multi-step synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in piperidine ring formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates in methyl group transfer .
  • Temperature Control : Lower temperatures (−20°C to 0°C) minimize side reactions during acylation steps .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

Chiral centers (e.g., at the piperidine C3 position) affect solubility, melting points, and biological activity. For example:

  • Enantiomeric Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution to separate (R)- and (S)-isomers .
  • Stability Studies : Racemization under acidic/basic conditions can be monitored via polarimetry or circular dichroism (CD) .

Q. What methodologies are effective for analyzing batch-to-batch variability in research-grade this compound?

  • Quality Control (QC) Protocols : Require MS and HPLC for each batch. For sensitive assays (e.g., enzyme inhibition), request additional analyses:
    • Peptide Content : Quantify via amino acid hydrolysis to ensure consistency in molarity .
    • Residual Solvents : GC-MS detects traces of DMF or THF, which may interfere with biological assays .
  • Statistical Analysis : Apply ANOVA to compare impurity profiles (e.g., ≤2% variance) across ≥3 batches .

Methodological Notes

  • Stereochemical Nomenclature : Use IUPAC guidelines for unambiguous naming (e.g., (R)- or (S)-configurations) .
  • Data Reproducibility : Archive raw spectral data (NMR FIDs, MS chromatograms) in open-access repositories for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.